molecular formula C13H13ClN2O B1518758 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one CAS No. 1087784-16-4

2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one

Cat. No.: B1518758
CAS No.: 1087784-16-4
M. Wt: 248.71 g/mol
InChI Key: ACUYDSXGSCBUJP-UHFFFAOYSA-N
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Description

2-Chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one (CAS 19686-26-1) is a heterocyclic compound featuring a pyrido[4,3-b]indole core substituted with a chlorine atom at the 8-position and an acetyl group at the 2-position. Its molecular formula is C₁₃H₁₃ClN₂O (average mass 248.71 g/mol), with a single isotopic mass of 248.071641 . The compound is also known by multiple synonyms, including 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone and 2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Properties

IUPAC Name

2-chloro-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-13(17)16-6-5-12-10(8-16)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUYDSXGSCBUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-16-4
Record name 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
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Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities. These interactions can result in changes at the molecular level, which can then lead to the observed effects of the compound.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways. The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Biological Activity

2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one (CAS No. 1087784-16-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13ClN2O
  • Molecular Weight : 248.71 g/mol
  • IUPAC Name : 2-chloro-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

Indole derivatives like this compound exhibit a variety of biological activities through their interaction with multiple biological targets. These interactions can influence various biochemical pathways:

  • Receptor Binding : The compound binds with high affinity to several receptors involved in cellular signaling.
  • Biochemical Pathways : It may modulate pathways related to cell growth and apoptosis due to its structural similarity to other indole derivatives.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess antimicrobial properties. A study highlighted the synthesis and evaluation of related heteroaryl compounds that exhibited significant antibacterial activity against various strains:

CompoundMIC (mg/mL)MBC (mg/mL)Sensitive Strain
Compound 30.23–0.700.47–0.94Bacillus cereus
Compound 9SimilarSimilarSalmonella Typhimurium
Compound 10.23/0.47ModerateEnterobacter cloacae

These findings suggest that the indole framework contributes to the antimicrobial efficacy of these compounds .

Anticancer Activity

Indole derivatives have been investigated for their anticancer properties as well. Studies indicate that these compounds can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Specifically:

  • Inhibition of Kinases : Some studies suggest that these compounds may act as kinase inhibitors which are pivotal in cancer cell signaling pathways.

Study on Antimicrobial Properties

A recent study synthesized a series of indole derivatives and assessed their antimicrobial activity against several bacterial strains. The results showed that derivatives with specific substitutions exhibited enhanced activity against resistant strains .

Docking Studies

Docking studies performed on E. coli MurB enzyme revealed that certain indole derivatives form favorable interactions with key residues in the enzyme's active site. This suggests a potential mechanism for their antibacterial action through enzyme inhibition .

Comparison with Similar Compounds

Structural and Electronic Differences

  • In contrast, the fluoro analogs (e.g., ) exhibit higher electronegativity, which may improve metabolic stability and bioavailability due to reduced oxidative metabolism . The naphthyl-carbonyl group in introduces significant lipophilicity, likely altering blood-brain barrier penetration compared to the acetyl group in the target compound.
  • Core Modifications :

    • The Alosetron-related compound replaces the acetyl group with a methyl-imidazole moiety, increasing water solubility (1:8 in water) due to the hydrochloride salt form. This modification is critical for its oral bioavailability in treating irritable bowel syndrome (IBS) .
    • The methyl benzoate derivative incorporates a bulkier aromatic ester, which may act as a prodrug moiety, enabling delayed release or improved tissue distribution.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

  • Construction of the tetrahydropyrido[4,3-b]indole core,
  • Introduction of the ethanone side chain,
  • Halogenation (chlorination) at the alpha-position of the ethanone,
  • Purification and isolation of the final compound.

Key Synthetic Steps and Methods

Construction of the Pyrido[4,3-b]indole Core

  • The pyrido[4,3-b]indole scaffold is often synthesized via cyclocondensation reactions involving 1,5-diketones or equivalent precursors with ammonia or nitrogen sources to form the fused heterocyclic system. This approach allows for substitution at various ring positions, including C-1, C-3, and C-4, enabling structural diversity.

  • Alternative routes involve the use of indole-2-Weinreb amides as starting materials, which can be transformed into 2-acylindoles. These intermediates serve as building blocks for the fused pyridoindole ring system after appropriate cyclization and functionalization.

Introduction of the Ethanone Side Chain

  • The ethanone moiety is introduced via acylation reactions. A common method involves reacting the pyridoindole intermediate with an acid chloride derivative of the hydroxyacetyl group. For example, the Boc-protected pyridoindole is treated with hydroxyacetyl chloride to yield an acetyl-protected intermediate, which is subsequently deprotected to yield the hydroxyethanone derivative.

  • The hydroxyethanone intermediate can then be converted to the chloro-substituted ethanone by halogenation or substitution reactions.

Halogenation to Form 2-Chloro-1-Substituted Ethanone

  • Chlorination at the alpha position of the ethanone is typically achieved by treating the hydroxyethanone intermediate with suitable chlorinating agents or via substitution of a hydroxy group by chlorine.

  • Ullmann-type coupling reactions have been employed to introduce aryl or heteroaryl substituents, which may be relevant for introducing the chloro substituent or further functionalization.

  • Reaction conditions often include heating under nitrogen atmosphere, use of bases like potassium carbonate, and solvents such as ethyl acetate or dichloromethane. Microwave irradiation at elevated temperatures (e.g., 170 °C) has been used to accelerate coupling reactions.

Representative Experimental Procedure (Based on Patent WO2019153002A1)

Step Reagents/Conditions Description
1 Boc-protected pyridoindole + hydroxyacetyl chloride Acylation to form acetyl-protected intermediate
2 Aqueous lithium hydroxide Deprotection to yield hydroxyethanone derivative
3 Chlorinating agent or substitution reaction Conversion of hydroxyethanone to chloroethanone
4 Purification by reversed-phase HPLC Isolation of pure compound
  • Typical workup involves extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration under vacuum.

  • Reaction mixtures are stirred at temperatures ranging from 65 °C to 100 °C for several hours to ensure completion.

Alternative Synthetic Approaches

  • Metal-catalyzed carbenoid chemistry has been exploited for related diazo compounds with pyridoindole cores, which may provide routes to functionalized ethanone derivatives through carbene insertion or rearrangement reactions.

  • Suzuki-Miyaura coupling reactions have been used to introduce substituents on the pyridoindole ring prior to ethanone side chain installation. This involves coupling triflate intermediates with boronate reagents under palladium catalysis in solvents like 1,4-dioxane at elevated temperatures (e.g., 80 °C).

  • Reductive cyclocondensation and other cyclization strategies enable the formation of highly substituted pyridoindole cores, which can then be functionalized to yield the target compound.

Data Table Summarizing Key Reaction Conditions

Step Reaction Type Reagents/Catalysts Solvent Temperature Time Yield / Notes
Acylation Acylation with acid chloride Hydroxyacetyl chloride, base Dichloromethane or ethyl acetate RT to 80 °C 2–12 h Intermediate acetyl-protected product
Deprotection Hydrolysis Aqueous lithium hydroxide Water/organic solvent RT to 80 °C 10 h Hydroxyethanone intermediate
Halogenation Chlorination or substitution Chlorinating agent or Ullmann-type coupling reagents Various (EtOAc, CH2Cl2) 65–170 °C (microwave) 2–16 h 2-chloro-substituted ethanone
Coupling Suzuki-Miyaura coupling Pd catalyst, boronate reagents, base (K2CO3, KOAc) 1,4-Dioxane, DMF 80–90 °C 2–16 h Functionalized pyridoindole intermediates
Purification Chromatography Reverse-phase HPLC, flash chromatography Pure final compound

Research Findings and Notes

  • The use of protecting groups such as Boc is critical to control reactivity during acylation and coupling steps, enabling selective functionalization.

  • Microwave-assisted heating significantly reduces reaction times for coupling and halogenation steps, improving efficiency.

  • Metal-catalyzed cross-coupling reactions (Suzuki, Ullmann) are versatile for introducing various substituents on the pyridoindole core, allowing structural modifications that can tailor biological activity.

  • The synthetic routes are adaptable to introduce different substituents at multiple positions on the pyridoindole ring, which is valuable for medicinal chemistry optimization.

  • Purification by preparative HPLC under acidic conditions (formic acid) is effective in isolating the target compound with high purity.

Q & A

Q. What are the critical parameters for synthesizing 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one with high purity?

Synthesis requires precise control of reaction conditions, including temperature (e.g., reflux vs. room temperature) and pH , to avoid side reactions and ensure high yields. Multi-step protocols often involve cyclization of intermediates under anhydrous conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for verifying purity and structural integrity .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the indole and pyridine ring systems. For example, indolic NH protons typically resonate near δ 10–12 ppm .
  • X-ray crystallography : Resolves stereochemistry and confirms the fused heterocyclic framework, as demonstrated in related pyridoindole derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can molecular docking predict the biological interactions of this compound?

Computational tools like Molecular Operating Environment (MOE) enable docking studies to evaluate binding affinities with target proteins (e.g., enzymes or receptors). For pyridoindole derivatives, docking into hydrophobic pockets or hydrogen-bonding sites can rationalize observed bioactivity . Key steps include:

  • Protein preparation : Optimizing the target structure (e.g., removing water molecules, adding charges).
  • Ligand flexibility : Sampling conformational states of the compound.
  • Scoring functions : Ranking binding poses based on energy minimization .

Q. How does the substitution pattern on the indole ring influence biological activity?

Q. How can researchers resolve contradictions in solubility or bioactivity data across studies?

Discrepancies often arise from experimental variability (e.g., solvent polarity, temperature) or impurity profiles . Strategies include:

  • Standardized protocols : Repeating assays under identical conditions (e.g., PBS buffer pH 7.4 for solubility tests) .
  • HPLC purity checks : Quantifying impurities >0.1% that may interfere with bioactivity .
  • Cross-validation : Comparing data with structurally similar compounds (e.g., 2-chloro-pyridoindole analogs) .

Q. What methodologies identify degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS can profile degradation pathways. For example:

  • Acidic conditions : Cleavage of the ethanone moiety generates chloroacetic acid derivatives.
  • Photolytic stress : Ring-opening reactions produce quinone-like byproducts . Table: Degradation products under accelerated stability testing:
ConditionMajor Degradation Productm/z (Observed)
0.1M HCl, 70°C2-Chloroindole fragment180.0321
UV light, 48hPyridoindole quinone298.1056

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

  • Intermediate purification : Flash chromatography after each step removes side products.
  • Catalyst screening : Pd/C or Ni catalysts improve cyclization efficiency in heterocycle formation .
  • In situ monitoring : FT-IR tracks carbonyl reduction (e.g., C=O → C-N) in real time .

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for improved pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one

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